2-(Hydroxymethyl)-4-nitrophenol
Overview
Description
2-(Hydroxymethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-4-nitrophenol typically involves the nitration of 2-(Hydroxymethyl)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position relative to the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2-(Formyl)-4-nitrophenol or 2-(Carboxyl)-4-nitrophenol.
Reduction: Formation of 2-(Hydroxymethyl)-4-aminophenol.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-(Hydroxymethyl)-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-4-nitrophenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular membranes.
Comparison with Similar Compounds
- 2-(Hydroxymethyl)-5-nitrophenol
- 2-(Hydroxymethyl)-3-nitrophenol
- 4-(Hydroxymethyl)-2-nitrophenol
Comparison: 2-(Hydroxymethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxymethyl and nitro groups on the phenol ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest for targeted applications.
Biological Activity
2-(Hydroxymethyl)-4-nitrophenol is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on a review of recent scientific literature.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxymethyl group and a nitro group attached to a phenolic ring. The molecular formula is , and its chemical structure plays a crucial role in its reactivity and biological activity. The hydroxyl and nitro groups are essential for various interactions with biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form an amino group, which may interact with proteins and nucleic acids, altering their function.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity .
- Enzyme Modulation : The compound has been shown to modulate enzyme activities, potentially affecting metabolic pathways within cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogenic microorganisms by interfering with their metabolic processes. For instance, studies have demonstrated its effectiveness against specific bacterial strains by inhibiting enzymes crucial for microbial survival .
Antioxidant Activity
The compound also displays antioxidant properties, which are vital for protecting cells from oxidative stress. Its ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative damage associated with various diseases.
Drug Development
Due to its biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that could enhance its efficacy and selectivity as a therapeutic agent. Research is ongoing to evaluate its potential as a precursor for pharmaceuticals targeting microbial infections and oxidative stress-related conditions.
Industrial Uses
In addition to its medicinal applications, this compound is utilized in industrial settings for the production of dyes, pigments, and specialty chemicals. Its unique chemical properties make it a valuable intermediate in organic synthesis .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Hydroxy-2-nitrophenol | Lacks hydroxymethyl group | Different reactivity |
2-Hydroxymethyl-4-nitrophenol | Presence of both hydroxymethyl and nitro groups | Notable antimicrobial effects |
4-(2-Hydroxymethylphenyl)-2-aminophenol | Reduced form with amino group | Altered biological activities |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its utility as an antibacterial agent.
- Antioxidant Studies : Research published in ACS Sustainable Chemistry & Engineering indicated that derivatives of this compound showed significant antioxidant activity, which could be beneficial in therapeutic contexts where oxidative stress is a concern .
- Enzyme Interaction : Investigations into the interaction of this compound with specific enzymes revealed that it could act as an inhibitor, providing insights into its mechanism of action against microbial systems .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIYIXDNZKATLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192484 | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39224-61-8 | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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